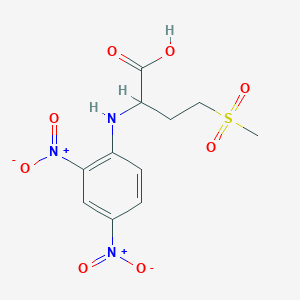

DNP-DL-methionine sulfone

説明

The exact mass of the compound 2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DNP-DL-methionine sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DNP-DL-methionine sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-dinitroanilino)-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O8S/c1-23(21,22)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPFJKADCNQPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DNP-DL-Methionine Sulfone

This guide provides a comprehensive technical overview of DNP-DL-methionine sulfone, a dinitrophenylated derivative of the oxidized amino acid methionine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical methodologies, and its significance in biochemical research.

Introduction: The Chemical and Biological Context

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation, primarily forming methionine sulfoxide and subsequently methionine sulfone under stronger oxidative conditions. This oxidation is not merely a chemical artifact; it is a biologically relevant process implicated in oxidative stress and the aging of proteins. The irreversible oxidation of methionine to methionine sulfone can lead to a loss of protein function.

To study and quantify such modifications, chemical derivatization is a powerful tool. Dinitrophenylation, a classic method for labeling free amino groups, utilizes 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This process attaches a 2,4-dinitrophenyl (DNP) group to the alpha-amino group of an amino acid, rendering it readily detectable by UV-Vis spectrophotometry.

DNP-DL-methionine sulfone is the resulting compound when the amino acid DL-methionine is first oxidized to its sulfone form and then derivatized with DNFB. This guide will explore the synthesis, properties, and applications of this specific derivative.

Synthesis of DNP-DL-Methionine Sulfone

The synthesis of DNP-DL-methionine sulfone is a two-step process: the oxidation of DL-methionine to DL-methionine sulfone, followed by the dinitrophenylation of the resulting amino acid.

Step 1: Oxidation of DL-Methionine to DL-Methionine Sulfone

The oxidation of the thioether group in methionine to a sulfone requires a strong oxidizing agent. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst or under conditions that promote the formation of performic or peracetic acid.

Experimental Protocol: Oxidation of DL-Methionine

-

Dissolution: Dissolve DL-methionine in a suitable solvent, such as a mixture of formic acid and water.

-

Oxidation: Cool the solution in an ice bath and slowly add an excess of 30% hydrogen peroxide (H₂O₂) dropwise with constant stirring. The reaction is exothermic and should be controlled to prevent overheating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

-

Work-up: After the reaction is complete, the excess hydrogen peroxide can be decomposed by adding a small amount of a reducing agent like sodium metabisulfite or by catalytic decomposition (e.g., with manganese dioxide).

-

Isolation: The DL-methionine sulfone can be isolated by crystallization upon cooling or by evaporation of the solvent. The resulting white crystalline solid should be washed with a cold solvent like ethanol and dried under vacuum.

Causality Behind Experimental Choices: The use of a strong oxidizing agent like performic acid (formed in situ from formic acid and H₂O₂) is necessary to drive the oxidation past the intermediate sulfoxide stage to the sulfone. The reaction is performed at a low temperature to control the exothermicity and prevent unwanted side reactions.

Step 2: Dinitrophenylation of DL-Methionine Sulfone

The dinitrophenylation of the primary amine of DL-methionine sulfone is achieved through nucleophilic aromatic substitution using 2,4-dinitrofluorobenzene (DNFB). The reaction is typically carried out in a mildly alkaline aqueous or aqueous-ethanolic solution.

Experimental Protocol: Dinitrophenylation

-

Dissolution: Dissolve the synthesized DL-methionine sulfone in an aqueous solution of sodium bicarbonate (e.g., 1-2% w/v) to deprotonate the amino group, enhancing its nucleophilicity.

-

Addition of DNFB: A solution of DNFB in ethanol is added to the amino acid solution. The reaction mixture is then stirred vigorously at room temperature for several hours. The reaction should be carried out in the dark to prevent photodecomposition of the DNP derivatives.

-

Reaction Monitoring: Progress can be monitored by TLC, observing the formation of the yellow DNP-derivative.

-

Acidification and Extraction: Once the reaction is complete, the solution is acidified with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 1-2. This protonates the carboxylic acid group and any unreacted DNP-amine, making them less water-soluble. The yellow DNP-DL-methionine sulfone is then extracted into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The organic extracts are combined, washed with water to remove any remaining acid and salts, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude DNP-DL-methionine sulfone. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The alkaline condition is crucial for deprotonating the amino group, which acts as the nucleophile attacking the electron-deficient aromatic ring of DNFB. The fluorine atom on DNFB is a good leaving group, facilitating the substitution reaction. Acidification during work-up is necessary to precipitate the product and allow for its extraction into an organic solvent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for DNP-DL-methionine sulfone.

Physicochemical Properties

The introduction of the DNP group significantly alters the properties of methionine sulfone, most notably its spectroscopic characteristics.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₃N₃O₈S | |

| Molecular Weight | 347.30 g/mol | |

| Appearance | Expected to be a yellow crystalline solid | Based on properties of other DNP-amino acids. |

| Solubility | Sparingly soluble in water, soluble in alkaline aqueous solutions, and organic solvents like ethanol, acetone, and ethyl acetate. | |

| Melting Point | Not reported, but expected to be a sharp melting point for the pure compound. DL-methionine sulfone melts at approximately 250°C. | The DNP derivative will have a different melting point. |

| UV-Vis Absorbance | Expected to have a characteristic maximum absorbance (λmax) around 350-360 nm in acidic/neutral solutions and a red-shift in alkaline solutions. |

Spectroscopic Characterization:

-

UV-Visible Spectroscopy: The DNP group is a strong chromophore. In acidic to neutral solutions, DNP-amino acids typically exhibit an absorption maximum around 350-360 nm. In alkaline solutions, the phenolic hydroxyl group of the DNP moiety can deprotonate, leading to a bathochromic (red) shift in the absorption maximum. This property is fundamental to its detection in HPLC and other analytical techniques.

-

NMR Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are essential for structural confirmation. The ¹H NMR spectrum of DNP-amino acids shows characteristic signals for the protons on the dinitrophenyl ring, typically in the downfield region (around 7-9 ppm). The signals for the amino acid backbone protons will also be present and can be used for structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups: N-H stretching, C=O stretching of the carboxylic acid, asymmetric and symmetric stretching of the sulfone group (SO₂), and characteristic peaks for the aromatic nitro groups (NO₂).

Analytical Methodologies: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of DNP-amino acids. The hydrophobic DNP group allows for excellent retention and separation on reversed-phase columns.

Experimental Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed for separating a mixture of DNP-amino acids. A common mobile phase system consists of:

-

Solvent A: An aqueous buffer, such as 0.1% trifluoroacetic acid (TFA) or an acetate buffer at a slightly acidic pH.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute more hydrophobic compounds.

-

Detection: The eluent is monitored at the λmax of the DNP-amino acid, typically around 360 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of DNP-DL-methionine sulfone.

Self-Validating System: The protocol's trustworthiness is ensured by the use of an internal or external standard for calibration. The specificity of the method is confirmed by matching the retention time and the UV-spectrum of the analyte peak with that of a pure standard.

An In-Depth Technical Guide to the Role of DNP-DL-Methionine Sulfone in Protein Chemistry

This guide provides a comprehensive technical overview of DNP-DL-methionine sulfone, detailing its chemical properties, synthesis, and critical role in the analytical landscape of protein chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of protein modification and analysis, particularly in the context of oxidative stress.

Introduction: The Convergence of Classical Derivatization and Oxidative Post-Translational Modification

In the intricate world of protein chemistry, understanding the primary structure and post-translational modifications (PTMs) is paramount to elucidating function. Historically, the dinitrophenyl (DNP) derivatives of amino acids have played a pivotal role, most notably in Frederick Sanger's pioneering work on the sequencing of insulin.[1] This classical method of N-terminal amino acid identification laid the groundwork for modern proteomics.[2]

Concurrently, the significance of methionine oxidation, a common PTM induced by reactive oxygen species (ROS), has become increasingly apparent.[3] Methionine residues are particularly susceptible to oxidation, first to methionine sulfoxide and subsequently to the chemically stable methionine sulfone.[4] This irreversible oxidation can profoundly impact protein structure and function.[5]

This guide focuses on a specific molecule at the intersection of these two fields: DNP-DL-methionine sulfone . This compound serves as a critical analytical standard for the unambiguous identification and quantification of methionine sulfone residues in proteins, providing a tangible link between a protein's covalent structure and its oxidative history.

The Chemistry of DNP-DL-Methionine Sulfone

DNP-DL-methionine sulfone is the dinitrophenylated derivative of DL-methionine sulfone. Its structure combines the chromophoric 2,4-dinitrophenyl group with the oxidized form of the amino acid methionine.

| Property | Value | Source |

| Chemical Name | N-(2,4-dinitrophenyl)-DL-methionine sulfone | N/A |

| Molecular Formula | C₁₁H₁₃N₃O₈S | N/A |

| CAS Number | 16068-18-1 | N/A |

The presence of the DNP group imparts a characteristic yellow color and strong ultraviolet absorbance, making it readily detectable in chromatographic and spectrophotometric analyses. The sulfone group represents the terminal oxidation state of the methionine side chain, a stable and irreversible modification under typical biological and analytical conditions.[4]

The Pathway of Methionine Oxidation

The formation of methionine sulfone in a protein is a two-step oxidative process. Initially, methionine is oxidized to methionine sulfoxide, a reversible modification. Further oxidation leads to the formation of the irreversible methionine sulfone.[4]

Caption: Oxidation pathway of methionine.

Synthesis and Preparation of DNP-DL-Methionine Sulfone

Step 1: Oxidation of DL-Methionine to DL-Methionine Sulfone

Causality: The initial step involves the complete oxidation of the thioether group in DL-methionine to a sulfone. Performic acid, a strong oxidizing agent, is suitable for this purpose, ensuring the reaction proceeds to the terminal oxidation state.

Protocol:

-

Preparation of Performic Acid: In a fume hood, prepare performic acid by slowly adding 1 ml of 30% hydrogen peroxide to 9 ml of 88% formic acid. Allow the mixture to stand at room temperature for 1-2 hours to allow for the formation of performic acid.

-

Oxidation Reaction: Dissolve 1 gram of DL-methionine in 20 ml of the freshly prepared performic acid.

-

Incubation: Let the reaction mixture stand at room temperature for 2-4 hours.

-

Removal of Reagents: Remove the excess performic acid and formic acid by rotary evaporation under reduced pressure.

-

Purification: The resulting white solid, DL-methionine sulfone, can be recrystallized from a water/ethanol mixture to achieve high purity.

Step 2: Dinitrophenylation of DL-Methionine Sulfone

Causality: This step utilizes the Sanger reaction, where 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with the primary amine of the amino acid under mildly alkaline conditions.[6] The fluoride is a good leaving group, facilitating nucleophilic aromatic substitution.

Protocol:

-

Dissolution: Dissolve 500 mg of DL-methionine sulfone in 20 ml of a 4% (w/v) sodium bicarbonate solution.

-

Addition of FDNB: In a separate container, dissolve 1 ml of FDNB in 10 ml of ethanol. Add the ethanolic FDNB solution to the DL-methionine sulfone solution with gentle stirring.

-

Reaction: Protect the reaction mixture from light and stir at room temperature for 2-4 hours.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to approximately pH 2 with 6N HCl. This will precipitate the DNP-DL-methionine sulfone.

-

Isolation and Purification: Collect the yellow precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water.

Caption: Two-step synthesis of DNP-DL-methionine sulfone.

The Role of DNP-DL-Methionine Sulfone in Protein Analysis

The primary and most critical role of DNP-DL-methionine sulfone is as an analytical standard for the identification and quantification of methionine sulfone residues in protein hydrolysates.

Identification of Methionine Sulfone in Protein Hydrolysates

When a protein containing methionine sulfone is subjected to acid hydrolysis (typically 6N HCl at 110°C for 24 hours), the peptide bonds are cleaved, releasing the constituent amino acids, including the stable methionine sulfone. To identify this modified amino acid, the entire hydrolysate is dinitrophenylated. The resulting mixture of DNP-amino acids is then separated using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][7]

By running a DNP-DL-methionine sulfone standard alongside the dinitrophenylated protein hydrolysate, the presence of methionine sulfone in the original protein can be confirmed by comparing the retention times (in HPLC) or Rf values (in TLC).

Chromatographic Analysis

The separation of DNP-amino acids is typically achieved by reversed-phase HPLC.[8] The nonpolar DNP group allows for good retention on C18 columns. The elution order is influenced by the polarity of the amino acid side chain.

| DNP-Amino Acid Derivative | Relative Polarity | Expected Elution |

| DNP-Aspartic Acid | High | Early |

| DNP-Glycine | Moderate | Intermediate |

| DNP-Methionine | Low | Late |

| DNP-Methionine Sulfone | High | Early |

| DNP-Phenylalanine | Very Low | Very Late |

The highly polar sulfone group in DNP-methionine sulfone significantly reduces its retention time on a reversed-phase column compared to DNP-methionine, allowing for excellent separation and unambiguous identification.

Experimental Protocol: HPLC Analysis of a Dinitrophenylated Protein Hydrolysate

-

Protein Hydrolysis: Hydrolyze 1-2 mg of the protein sample in an evacuated and sealed tube with 1 ml of 6N HCl at 110°C for 24 hours.

-

Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

-

Dinitrophenylation: Redissolve the dried hydrolysate in 500 µl of 4% sodium bicarbonate solution. Add 500 µl of a 1% (v/v) solution of FDNB in ethanol. Incubate in the dark at room temperature for 2 hours.

-

Extraction: Acidify the reaction mixture with 6N HCl to pH 2. Extract the DNP-amino acids into 3 x 1 ml of diethyl ether.

-

Sample Preparation: Evaporate the pooled ether extracts to dryness. Reconstitute the DNP-amino acid residue in a known volume (e.g., 200 µl) of the HPLC mobile phase.

-

Standard Preparation: Prepare a standard solution of DNP-DL-methionine sulfone in the same mobile phase at a known concentration.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

-

Detection: UV detector at 360 nm.

-

Injection: Inject the dinitrophenylated protein hydrolysate and the DNP-DL-methionine sulfone standard.

-

-

Data Analysis: Compare the retention time of the peak in the hydrolysate chromatogram with that of the DNP-DL-methionine sulfone standard to confirm the presence of methionine sulfone in the original protein. The peak area can be used for quantification by comparison with a calibration curve generated from standards of known concentrations.

Caption: Workflow for the identification of methionine sulfone.

Trustworthiness and Self-Validation

The analytical workflow described is inherently self-validating. The use of a well-characterized, pure DNP-DL-methionine sulfone standard provides a definitive reference point. The specificity of the chromatographic separation ensures that the peak corresponding to the standard is unlikely to be a co-eluting DNP-derivative of another amino acid, especially given the significant polarity difference imparted by the sulfone group. For absolute confirmation, the peak of interest from the HPLC can be collected and subjected to mass spectrometry for structural verification.

Conclusion: An Enduring Tool in Protein Chemistry

While modern mass spectrometry-based proteomics has largely superseded classical sequencing methods for de novo protein sequencing, the fundamental principles and tools of derivatization chemistry remain highly relevant. DNP-DL-methionine sulfone is a prime example of an enduring tool that bridges the gap between classical protein chemistry and the modern study of oxidative PTMs. Its role as a definitive analytical standard is crucial for researchers in fields ranging from basic biochemistry to drug development, where the stability and integrity of protein therapeutics under oxidative stress are of paramount concern. The ability to unambiguously identify and quantify the irreversible oxidation of methionine to its sulfone form provides invaluable insights into the life history and potential functional impairments of a protein.

References

-

Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 235-243. [Link]

-

Gross, C., & Weigle, W. O. (1973). The immunogenicity of dinitrophenyl amino acids. The Journal of Immunology, 111(4), 1111-1120. [Link]

- Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000).

-

Kim, G., Weiss, S. J., & Levine, R. L. (2014). Methionine oxidation and reduction in proteins. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 901-905. [Link]

-

Sanger, F. (1945). The free amino groups of insulin. The Biochemical journal, 39(5), 507. [Link]

-

Anson, C. E., Briggs, J. C., Haines, A. H., & Molinier, M. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Carbohydrate Research, 514, 108535. [Link]

-

Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2, 4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577-1580. [Link]

-

Phillips, A. T., Sessions, A. L., & Fischer, W. W. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8870. [Link]

-

Ikekawa, N., Hoshino, O., Watanuki, R., Orimo, H., Fujita, T., & Yoshikawa, M. (1966). Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids. Analytical biochemistry, 17(1), 16-23. [Link]

-

Tcherkassov, A., & El-Kabbani, O. (2020). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of pharmaceutical and biomedical analysis, 186, 113318. [Link]

-

Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544-575. [Link]

-

Porter, R. R., & Sanger, F. (1948). The isolation of amino acids from mixtures as their N-2, 4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine. Biochemical Journal, 42(2), 287. [Link]

-

Birlir, K. C., & Majhi, K. C. (2019). Chromatographic Separation of Amino Acids. In Chromatographic and Related Separation Techniques (pp. 71-102). Springer, Singapore. [Link]

-

University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

-

Grossweiner, L. I. (1953). The collisionally activated mass spectral fragmentations of N-(2, 4-dinitrophenyl) alanine and phenylalanine [M–H]-may be gas-phase analogs of the base-catalyzed cyclization of N-(2, 4-dinitrophenyl) amino acids in aqueous dioxane. Journal of the American Chemical Society, 75(18), 4493-4496. [Link]

- De Marco, C., & Bombardieri, G. (1966). Synthesis of N-(2, 4-dinitrophenyl) derivatives of D-ribosylamines.

-

Levine, R. L., & Stadtman, E. R. (2001). Methionine in proteins: it's not just for protein initiation anymore. The Journal of biological chemistry, 276(33), 30971-30974. [Link]

-

Luo, S., & Levine, R. L. (2009). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Amino acids, 37(3), 405-416. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Monograph: DNP-DL-Methionine Sulfone

Topic: DNP-DL-Methionine Sulfone: Physicochemical Properties, Synthesis, and Analytical Utility Content Type: Technical Monograph Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

DNP-DL-methionine sulfone (N-2,4-dinitrophenyl-DL-methionine sulfone) is a critical reference standard in protein chemistry and amino acid analysis. It serves as the stable, derivatized surrogate for methionine quantification following performic acid oxidation. Because methionine is susceptible to erratic oxidation during standard acid hydrolysis, accurate quantification requires its complete conversion to methionine sulfone prior to derivatization with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene). This guide details the physicochemical profile, synthesis logic, and experimental protocols for utilizing this compound in high-precision proteomics.

Physicochemical Profile

The molecular weight of DNP-DL-methionine sulfone is 347.30 g/mol .[1] This value is derived from the conjugation of the 2,4-dinitrophenyl (DNP) moiety to the oxidized amino acid methionine sulfone.

Identity and Constants

| Property | Value | Notes |

| Compound Name | DNP-DL-Methionine Sulfone | Racemic mixture (DL) |

| Systematic Name | 2-[(2,4-dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid | IUPAC nomenclature |

| Molecular Weight | 347.30 g/mol | C₁₁H₁₃N₃O₈S |

| Molecular Formula | C₁₁H₁₃N₃O₈S | |

| CAS Number | 16068-18-1 | Specific to the DNP-sulfone derivative |

| Precursor MW | 181.21 g/mol | Methionine Sulfone (C₅H₁₁NO₄S) |

| DNP Moiety Contribution | 166.09 Da | Mass added by C₆H₃N₂O₄ (replaces H) |

| Appearance | Yellow Crystalline Powder | Characteristic of DNP-amino acids |

| Solubility | Soluble in dilute base, Acetone, Glacial Acetic Acid | Low solubility in acidic water |

Structural Analysis

The molecule consists of a methionine backbone where the sulfur atom is fully oxidized to a sulfone (–SO₂–), rendering it chemically inert to further oxidation. The N-terminal amine is substituted with a 2,4-dinitrophenyl group, which acts as a chromophore (absorbing at ~360 nm) for UV/Vis detection.

Analytical Logic: The "Methionine Problem"

In quantitative amino acid analysis, Methionine poses a significant challenge due to its thioether side chain. During the standard 6M HCl hydrolysis required to break peptide bonds, Methionine partially oxidizes to Methionine Sulfoxide (reversible) and Methionine Sulfone (irreversible). This results in multiple peaks and inaccurate recovery.

The Solution: Performic Acid Oxidation Strategy To ensure 100% recovery, the protocol intentionally forces the oxidation of all Methionine residues to Methionine Sulfone before hydrolysis. The resulting hydrolysate is then reacted with FDNB (Sanger's Reagent) to form DNP-Methionine Sulfone.

Why DNP-DL-Methionine Sulfone is the Standard:

-

Stability: The sulfone group is stable under acid hydrolysis conditions (unlike the sulfoxide).

-

Chromophoric Detection: The DNP group allows sensitive detection in the visible spectrum (yellow).

-

Quantification: DNP-DL-methionine sulfone is used as the external standard to calculate the original methionine content of the protein.

Mechanism of Action: Derivatization

The synthesis of DNP-DL-methionine sulfone follows the nucleophilic aromatic substitution (

-

Nucleophile: The unprotonated

-amino group of Methionine Sulfone ( -

Electrophile: 1-Fluoro-2,4-dinitrobenzene (FDNB).

-

Leaving Group: Fluoride ion (

).

The reaction requires a slightly alkaline pH (typically pH 8.5–9.0) to ensure the amino group is deprotonated (

Pathway Visualization

Figure 1: The analytical workflow for converting unstable protein-bound methionine into the quantifiable DNP-DL-methionine sulfone standard.[1][2][3]

Experimental Protocol: Preparation and Standardization

Objective: To prepare a calibration standard of DNP-DL-Methionine Sulfone for HPLC or TLC analysis.

Reagents Required[7][8]

-

DL-Methionine Sulfone (CAS 820-10-0).[4]

-

1-Fluoro-2,4-dinitrobenzene (FDNB) (Sanger’s Reagent).

-

Sodium Bicarbonate (

). -

Ethanol (Absolute).

-

Hydrochloric Acid (

).

Step-by-Step Methodology

-

Solubilization:

-

Dissolve 1.0 g of DL-Methionine Sulfone in 20 mL of 10%

solution. -

Note: The carbonate acts as a buffer to maintain pH > 8.0, ensuring the amine is deprotonated.

-

-

Derivatization Reaction:

-

Prepare a solution of 1.5 g FDNB in 30 mL of absolute ethanol.

-

Add the FDNB solution slowly to the amino acid solution with constant stirring.

-

Incubation: Stir the mixture in the dark at room temperature (25°C) for 2 hours. The solution will turn bright yellow.

-

-

Work-up:

-

Evaporate the ethanol under reduced pressure (Rotavap) to remove excess solvent.

-

Add 50 mL of distilled water to the residue.

-

Extract unreacted FDNB with ether (3 x 20 mL). Discard the ether layer (contains excess reagent).

-

-

Precipitation:

-

Acidify the aqueous layer carefully with 6M HCl until precipitation occurs (pH ~1-2).

-

DNP-amino acids precipitate in acidic conditions.

-

-

Purification:

-

Filter the yellow precipitate.

-

Recrystallize from aqueous methanol or acetone-water mixture.

-

Validation: Verify MW (347.30) via Mass Spectrometry and melting point.

-

Applications in Drug Development[1]

Protease Specificity Studies

DNP-DL-methionine sulfone is utilized to map the substrate specificity of proteases, such as Human Neutrophil Elastase (HNE) . HNE discriminates between methionine sulfoxide and methionine sulfone.[5] By using DNP-labeled substrates, researchers can spectrophotometrically track the cleavage rates and inhibition constants (

Quality Control of Biologics

In therapeutic proteins (monoclonal antibodies), oxidation of methionine residues can lead to loss of potency.

-

Protocol: The protein is hydrolyzed and analyzed.

-

Calculation: Total Methionine = (Moles of DNP-Met Sulfone detected) / (Protein concentration).

-

This confirms the total methionine content matches the theoretical sequence, validating the integrity of the production batch.

References

-

Levy, A. L., & Chung, D. (1955). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl (DNP)-amino Acids.[6] Journal of the American Chemical Society, 77(10), 2899–2900. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 445282, Methionine Sulfone.[2] Retrieved from [Link]

-

Phillips, A. A., et al. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography. Caltech GPS. Retrieved from [Link]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. Methionine Sulfone | C5H11NO4S | CID 445282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-2,4-DNP-DL-METHIONINE SULFOXIDE synthesis - chemicalbook [chemicalbook.com]

- 4. DL-Methionine Sulfone | CymitQuimica [cymitquimica.com]

- 5. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: DNP-DL-Methionine Sulfone in High-Fidelity Amino Acid Analysis

Executive Summary

In the rigorous landscape of protein chemistry and drug development, the quantification of sulfur-containing amino acids remains a critical challenge. Methionine, susceptible to spontaneous and variable oxidation, often yields inconsistent data in standard hydrolysates. DNP-DL-Methionine Sulfone serves as the definitive reference standard to resolve this instability.

By chemically forcing methionine into its fully oxidized sulfone state (

Chemical Architecture & Properties[1]

Structural Analysis

DNP-DL-methionine sulfone combines the strong UV-absorbing properties of the Sanger’s reagent derivative (DNP) with the chemical stability of the sulfone moiety.

-

Chemical Name: N-(2,4-Dinitrophenyl)-DL-methionine sulfone[1][2]

-

CAS Number: 16068-18-1[2]

-

Molecular Formula:

[2] -

Molecular Weight: 347.30 g/mol [2]

-

Appearance: Yellow crystalline solid (characteristic of DNP derivatives)

The "DL" Racemic Context

While biological systems predominantly utilize L-amino acids, the DL-form (racemic mixture) of DNP-methionine sulfone is frequently employed as an analytical standard in chromatography.

-

Cost-Efficiency: DL-standards are synthetically more accessible.

-

Chromatographic Behavior: In achiral environments (standard Silica TLC or C18 HPLC), the D and L enantiomers co-elute, making the DL-standard perfectly suitable for identifying retention times (

) or Retardation factors (

Stability Profile

Unlike Methionine (susceptible to oxidation to sulfoxide) or Methionine Sulfoxide (which can revert or oxidize further), Methionine Sulfone is the thermodynamic end-product of oxidative stress on the thioether side chain. It is resistant to further oxidation and stable under the harsh acidic conditions of protein hydrolysis (6M HCl, 110°C).

The Analytical Challenge: Methionine Variability

In standard amino acid analysis, Methionine poses a "quantification gap":

-

Acid Hydrolysis: During 6M HCl hydrolysis, Met partially oxidizes to Methionine Sulfoxide (

) and Methionine Sulfone ( -

Result: The signal is split across three peaks (Met, MetO, MetO2), none of which are quantitative.

-

The Fix: Performic acid oxidation converts all Met species to Met Sulfone before hydrolysis. The subsequent DNP-labeling yields a single, robust peak: DNP-Met Sulfone .

Synthesis & Preparation Protocol

To generate DNP-DL-Methionine Sulfone as a reference standard, we utilize the Sanger reaction on commercially available DL-Methionine Sulfone.

Reagents

-

Substrate: DL-Methionine Sulfone (CAS 820-10-0)

-

Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB / Sanger’s Reagent)

-

Base: Sodium Bicarbonate (

) -

Solvent: Ethanol/Water mixture

Step-by-Step Synthesis Workflow

-

Dissolution: Dissolve 1.0 equivalent of DL-Methionine Sulfone in 10%

solution. The pH must be maintained >8.5 to ensure the amino group is unprotonated ( -

Addition: Add 1.1 equivalents of FDNB dissolved in ethanol.

-

Reaction: Stir at room temperature for 2 hours in the dark (DNP derivatives are light-sensitive). The solution will turn bright yellow.

-

Acidification: Acidify carefully with dilute HCl to pH ~1-2. The DNP-amino acid will precipitate or can be extracted into ethyl acetate.

-

Purification: Recrystallize from aqueous ethanol to remove unreacted FDNB (which forms dinitrophenol) and salts.

Analytical Applications & Methodology

Thin Layer Chromatography (TLC)

DNP-DL-Methionine Sulfone is more polar than DNP-Methionine due to the sulfone oxygens.

-

Stationary Phase: Silica Gel G

-

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1)

-

Detection: Visual (Yellow spot). No ninhydrin required.

-

Expected Separation:

HPLC Quantification

For quantitative proteomics, DNP-Met Sulfone is used as an external standard.

Table 1: HPLC Parameters for DNP-Amino Acid Separation

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm) |

| Mobile Phase A | 50 mM Sodium Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 30 mins |

| Detection | UV @ 360 nm (Specific to DNP group) |

| Elution Order | DNP-Cysteic Acid |

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the transformation from Methionine to the stable DNP-Methionine Sulfone derivative.

Caption: Pathway converting unstable Methionine to the analytical standard DNP-DL-Methionine Sulfone.

Analytical Workflow

This flow chart describes the decision logic for using DNP-Met Sulfone in protein analysis.

Caption: Standardized workflow for quantifying Methionine as DNP-Met Sulfone.

References

-

Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal.

-

Hirs, C. H. W. (1967). "Determination of Cystine as Cysteic Acid." Methods in Enzymology.

-

Moore, S. (1963). "On the determination of Cystine as Cysteic Acid." Journal of Biological Chemistry.

-

PubChem. (n.d.). "Methionine Sulfone - Compound Summary." National Library of Medicine.

-

Anax Laboratories. (n.d.). "DNP-DL-methionine sulfone Product Data." Anax Lab.

Sources

Technical Guide: The Chemistry and Application of Sanger’s Reagent (FDNB)

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: N-Terminal Sequencing & DNP-Amino Acid Analysis

Executive Summary

Before 1945, the prevailing "colloid theory" suggested proteins were amorphous, undefined mixtures. Frederick Sanger dismantled this paradigm using 1-fluoro-2,4-dinitrobenzene (FDNB) , now known as Sanger’s Reagent . By chemically tagging the N-terminal amino acid of insulin, Sanger proved that proteins consist of defined amino acid sequences held together by covalent peptide bonds.

This guide analyzes the mechanistic principles of FDNB, provides a modernized protocol for N-terminal analysis, and contrasts this foundational technique with subsequent sequencing technologies.

The Chemical Mechanism: Nucleophilic Aromatic Substitution

The efficacy of Sanger’s reagent relies on Nucleophilic Aromatic Substitution (

Reaction Kinetics & Causality

-

The Reagent: FDNB contains two nitro groups (

) at the ortho and para positions. These are strongly electron-withdrawing (via resonance and induction), creating a significant positive dipole at the carbon bonded to the fluorine. -

The Leaving Group: Fluorine is highly electronegative. While usually a poor leaving group in

/ -

The Nucleophile: The unprotonated

-amino group (

Pathway Visualization

The following diagram illustrates the formation of the Meisenheimer complex and the subsequent elimination of hydrogen fluoride.

Figure 1: The electron-withdrawing nitro groups activate the ring, allowing the amine to attack the carbon bearing the fluorine.[1]

Technical Protocol: N-Terminal Analysis

This protocol is adapted from Sanger’s original 1945 methodology [1], refined for modern analytical scale.

Reagents & Preparation

-

Sanger’s Reagent: 5% (v/v) FDNB in ethanol. Warning: FDNB is a vesicant and potential mutagen. Handle in a fume hood.

-

Buffer: 1% Sodium Bicarbonate (

). -

Hydrolysis Acid: 6N HCl (constant boiling).

Step-by-Step Workflow

| Step | Operation | Mechanistic Rationale |

| 1. Labeling | Mix protein solution with | The alkaline pH ensures the N-terminal amine is deprotonated ( |

| 2. Acidification | Acidify mixture with dilute HCl. | Protonates the remaining unreacted amines and stops the reaction. |

| 3. Removal of Excess | Extract with ether.[2] | Unreacted FDNB and dinitrophenol (hydrolysis byproduct) are removed; the DNP-protein precipitates or remains in the aqueous phase. |

| 4. Hydrolysis | Resuspend DNP-protein in 6N HCl. Seal in a glass tube. Heat at 105°C for 16–24 hours. | Critical: Peptide bonds are labile to acid hydrolysis, but the DNP-N-terminal bond is stable . This liberates free amino acids and the single DNP-amino acid. |

| 5. Extraction | Extract hydrolysate with ether.[2] | Most DNP-amino acids are ether-soluble (yellow). Free amino acids remain in the aqueous acid phase. Note: DNP-Arg and DNP-His are water-soluble. |

| 6. Identification | Analyze ether phase via TLC or HPLC (detection @ 360 nm). | The DNP chromophore absorbs strongly in the UV/Vis region, allowing identification against standards. |

Workflow Logic Diagram

Figure 2: The stability of the DNP-amine bond during acid hydrolysis is the key differentiator of this method.[3]

Characterization of DNP-Amino Acids

The resulting 2,4-dinitrophenyl (DNP) derivatives possess distinct physical properties that facilitate separation.

Spectral and Physical Data

DNP-amino acids are bright yellow. This chromophore allows for visual detection on silica plates or photometric detection in liquid chromatography.

| Derivative | Solubility (Ether) | Solubility (Aq Acid) | Notes | |

| DNP-Glycine | 360 | High | Low | Classic marker for Insulin A-chain. |

| DNP-Phenylalanine | 358 | High | Low | Classic marker for Insulin B-chain. |

| 360 | Moderate | Moderate | Lysine side chain also reacts; non-terminal Lys yields | |

| di-DNP-Lysine | 360 | High | Low | N-terminal Lysine is labeled at both |

| DNP-Arginine | 360 | Nil | High | Remains in aqueous phase due to guanidinium charge. |

Data derived from Porter & Sanger (1948) [2].

Comparative Analysis: Sanger vs. Edman

While Sanger sequencing was revolutionary, it is a "destructive" end-point method. It was largely succeeded by Edman degradation for sequence determination, though it remains valid for end-group analysis.

| Feature | Sanger Method (FDNB) | Edman Degradation (PITC) |

| Reagent | 1-fluoro-2,4-dinitrobenzene | Phenylisothiocyanate |

| Mechanism Type | Nucleophilic Aromatic Substitution | Cyclization / Cleavage |

| Hydrolysis | Total Acid Hydrolysis (Destroys peptide) | Mild Acid Cleavage (Leaves peptide intact) |

| Outcome | Identifies only the N-terminal residue.[2][4][5][6] | Identifies N-terminal; allows cycling (sequencing).[5][7][8] |

| Sensitivity | Nanomole range (UV detection). | Picomole range (HPLC of PTH-derivatives). |

| Current Use | Epitope mapping, chemical modification studies. | Protein sequencing (up to ~50 residues). |

Why Sanger's Method Still Matters

Despite being older, FDNB is superior for chemically modifying proteins to study active sites. Because the DNP bond is stable, researchers can label a protein, digest it enzymatically, and isolate the specific peptide fragment containing the modified residue (often Lysine or Histidine in active sites) to map functional domains [3].

References

-

Sanger, F. (1945).[9][10][11][12] The free amino groups of insulin.[2][3][9][12] Biochemical Journal, 39(5), 507–515.[10][11]

-

Porter, R. R., & Sanger, F. (1948). The free amino groups of haemoglobins. Biochemical Journal, 42(2), 287–294.

- Gurd, F. R. (1967). Carboxymethylation. Methods in Enzymology, 11, 532-541.

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]

- 8. What Distinguishes Sanger Sequencing from Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. The free amino groups of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The free amino groups of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.co.za [journals.co.za]

Technical Guide: DNP-DL-Methionine Sulfone in Oxidative Stress Profiling

This guide details the application of N-2,4-dinitrophenyl-DL-methionine sulfone (DNP-DL-MetO

Executive Summary

DNP-DL-methionine sulfone is a derivatized amino acid standard used in high-performance liquid chromatography (HPLC) to identify and quantify methionine sulfone (MetO

While many oxidative stress markers (e.g., Methionine Sulfoxide, MetO) represent reversible regulatory modifications, Methionine Sulfone represents irreversible oxidative damage . Its presence indicates a failure of the cellular antioxidant machinery—specifically the Methionine Sulfoxide Reductase (Msr) system—making it a critical "terminal" biomarker for severe oxidative stress, protein aging, and neurodegenerative pathology.

This guide outlines the mechanistic significance of this marker, the chemistry of its detection (Sanger derivatization), and a validated protocol for its quantification.

Mechanistic Foundation

The Biological Cascade: From Regulation to Damage

Methionine is unique among amino acids due to its sulfur-containing thioether side chain, which acts as a primary scavenger of Reactive Oxygen Species (ROS). The oxidation occurs in two distinct stages:

-

Stage 1 (Reversible): Methionine is oxidized to Methionine Sulfoxide (MetO) . This is a regulatory step.[1] The enzymes MsrA and MsrB can reduce MetO back to Methionine, effectively "repairing" the protein and scavenging the ROS.[2][3]

-

Stage 2 (Irreversible): Under conditions of severe oxidative stress (e.g., hydroxyl radical exposure), MetO is further oxidized to Methionine Sulfone (MetO

) . This step is irreversible in mammalian systems. The accumulation of MetO

The Analytical Chemistry: Why DNP?

Free amino acids, including Methionine Sulfone, lack strong chromophores, making them difficult to detect with standard UV-Vis HPLC detectors. To solve this, researchers utilize Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene or FDNB).

-

Reaction: FDNB reacts with the N-terminal amine of the amino acid to form a stable Dinitrophenyl (DNP) derivative.[4]

-

Result: The resulting DNP-DL-Methionine Sulfone has a high extinction coefficient at 360 nm (yellow), allowing for picomole-level sensitivity.

-

Role of the Marker: Synthetic DNP-DL-methionine sulfone is used as an external standard to calibrate the HPLC system, establishing the retention time and response factor necessary to identify this specific oxidation product in complex protein hydrolysates.

Visualization: The Oxidation & Analysis Pathway

The following diagram illustrates the biological transition from healthy Methionine to the terminal Sulfone, and the analytical workflow to detect it.

Caption: Biological oxidation of Methionine to Sulfone (irreversible) followed by the analytical workflow (Derivatization with FDNB) for detection.

Experimental Protocol: Quantification of MetO

This protocol describes the isolation of protein, acid hydrolysis, and DNP derivatization, using DNP-DL-methionine sulfone as the calibrator.

Materials Required[5]

-

Standard: DNP-DL-methionine sulfone (CAS: 16068-18-1 or equivalent).[5]

-

Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB).

-

Solvents: HPLC-grade Acetonitrile, Water, Acetic Acid.

-

Buffer: Sodium Bicarbonate (NaHCO

).

Step-by-Step Methodology

Phase 1: Sample Preparation & Hydrolysis

-

Protein Precipitation: Precipitate proteins from cell lysate or tissue homogenate using 10% TCA (Trichloroacetic acid). Centrifuge at 10,000 x g for 10 min.

-

Wash: Wash the pellet twice with ice-cold acetone to remove TCA and lipids.

-

Hydrolysis: Resuspend the pellet in 6M HCl (gas-phase hydrolysis is preferred to prevent artifactual oxidation, but liquid phase is acceptable with vacuum sealing).

-

Incubation: Incubate at 110°C for 24 hours under vacuum (or nitrogen atmosphere).

-

Critical Note: Standard hydrolysis can convert MetO back to Met, but MetO

is stable under these conditions.

-

-

Drying: Evaporate HCl completely using a SpeedVac.

Phase 2: DNP Derivatization (Sanger Reaction)

-

Resuspension: Dissolve the dried amino acid hydrolysate in 100 µL of 0.5 M NaHCO

(pH 9.0). -

Standard Prep: Prepare a standard curve of DNP-DL-methionine sulfone (0.1 to 100 pmol) in the same buffer.

-

Reaction: Add 50 µL of 1% (v/v) FDNB in ethanol to both samples and standards.

-

Incubation: Incubate at 40°C for 2 hours in the dark (shaking).

-

Stop: Acidify with 20 µL of 1M HCl to stop the reaction.

-

Extraction: Extract excess FDNB with ether (discard the ether phase; the DNP-amino acids remain in the aqueous phase).

Phase 3: HPLC Analysis

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 50% B over 30 minutes.

-

Detection: UV Absorbance at 360 nm .

-

Identification: Compare retention time of the sample peak to the DNP-DL-methionine sulfone standard.

Data Interpretation & Reference Values

Quantitative Analysis

Calculate the molar ratio of Methionine Sulfone to total Methionine:

Note: Total Met is determined by summing the DNP-Met and DNP-MetO

Biological Significance Table[7]

| Marker Level (MetO | Physiological State | Interpretation |

| < 1% | Homeostasis | Normal physiological turnover; functional Msr system. |

| 2% - 5% | Acute Stress | Transient oxidative burst; potential for repair or degradation. |

| > 5% | Chronic Pathology | Irreversible damage. Indicates failure of proteostasis. Common in cataracts, Alzheimer's plaques, and aged tissue. |

Troubleshooting & Validation (Self-Correcting Systems)

-

Artifactual Oxidation: Methionine is easily oxidized during sample prep.

-

Control: Always run a "mock" sample of pure Methionine standard through the hydrolysis and derivatization steps. If DNP-MetO

appears in the mock, your reagents (HCl) are contaminated with oxidants.

-

-

Standard Stability: DNP-DL-methionine sulfone is light-sensitive. Store standards in amber vials at -20°C.

-

Resolution: Ensure baseline separation between DNP-Methionine, DNP-Methionine Sulfoxide, and DNP-Methionine Sulfone. MetO

is more polar and typically elutes earlier than unmodified Met in reverse-phase gradients.

References

-

Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins."[3] Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Link

-

Stadtman, E. R. (2004). "Role of oxidant species in aging." Current Medicinal Chemistry, 11(9), 1105-1112. Link

-

Tarrago, L., et al. (2015).[6] "Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors." Nature Chemical Biology, 11, 332–338.[6] Link

-

Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507-515. Link

-

Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics, 397(2), 172-178. Link

Sources

- 1. Proteomic Profiling of Oxidative Stress Response Proteins with a Methionine Sulfoxide-Inspired Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lack of methionine sulfoxide reductase A in mice increases sensitivity to oxidative stress but does not diminish life span - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. anaxlab.com [anaxlab.com]

- 6. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]

Methionine Sulfone (MetO₂): The Irreversible Oxidative Fingerprint in Biological Systems and Biotherapeutics

Executive Summary

Methionine oxidation is a ubiquitous post-translational modification (PTM), yet the distinction between the reversible Methionine Sulfoxide (MetO) and the irreversible Methionine Sulfone (MetO₂) is frequently overlooked in high-throughput proteomics.[1] While MetO functions as a cellular redox switch regulated by Methionine Sulfoxide Reductases (Msr), MetO₂ represents a "point of no return"—a biomarker of severe oxidative stress that structurally alters proteins, disrupts biotherapeutic efficacy, and drives pathological tissue damage.[1] This guide delineates the mechanistic divergence of MetO₂, its critical impact on drug development (specifically monoclonal antibodies), and the rigorous analytical protocols required to distinguish endogenous formation from experimental artifacts.[1]

Part 1: The Biochemistry of Irreversible Oxidation

The Oxidation Cascade

Methionine (Met) is unique among amino acids due to its sulfur-containing thioether side chain, which acts as a potent scavenger of Reactive Oxygen Species (ROS).[1] The oxidation process occurs in two distinct stages:[2]

-

Stage 1 (Reversible): ROS (e.g., H₂O₂, hydroxyl radicals) attack the sulfur atom, adding a single oxygen to form Methionine Sulfoxide (MetO) .[1] This creates a chiral center, resulting in S- and R- diastereomers.[1] Cells express MsrA and MsrB enzymes to reduce these back to Met, effectively using Met residues as renewable antioxidants.[1][3]

-

Stage 2 (Irreversible): Under conditions of extreme oxidative stress (e.g., neutrophil respiratory burst, ionizing radiation), a second oxygen is added to the sulfur, forming Methionine Sulfone (MetO₂) .[1]

Crucial Distinction: Unlike MetO, there are no known mammalian enzymes capable of reducing MetO₂ back to Met or MetO.[1] Consequently, MetO₂ accumulation leads to permanent structural alterations and loss of function.[1]

Visualization: The Redox Pathway

The following diagram illustrates the enzymatic repair cycle for MetO and the irreversible exit path to MetO₂.

Figure 1: The Methionine Oxidation Pathway.[1] Note the reversible nature of MetO via Msr enzymes versus the irreversible formation of MetO₂.

Part 2: Biological Implications in Disease

The "Super Substrate" Hypothesis in Inflammation

Recent structural biology reveals that MetO₂ is not merely a damaged residue but a specific target for proteases. Research indicates that Human Neutrophil Elastase (HNE) preferentially cleaves substrates containing MetO₂ over native Met or MetO.[1]

-

Mechanism: In chronic inflammatory diseases like COPD or Cystic Fibrosis, neutrophils release massive amounts of ROS, converting Met to MetO₂ on tissue proteins.[1]

-

Consequence: HNE cleaves these MetO₂-modified proteins with hyper-efficiency, accelerating tissue destruction and lung injury.[1]

Protein Aggregation and Neurodegeneration

The addition of two oxygen atoms increases the polarity of the methionine side chain, disrupting the hydrophobic core of proteins.

-

Amyloid Beta: In Alzheimer’s disease, Met35 oxidation in the Aβ peptide promotes neurotoxicity.[1] While MetO is common, MetO₂ has been detected in plaque cores, suggesting it stabilizes toxic aggregates that the cellular machinery cannot repair.[1]

Part 3: MetO₂ in Biotherapeutics (Drug Development)

For monoclonal antibodies (mAbs) and recombinant proteins, Met oxidation is a Critical Quality Attribute (CQA).[1]

Impact on Monoclonal Antibodies (mAbs)

| Region | Residues (Human IgG1) | Functional Impact of Oxidation |

| Fc Region | Met252, Met428 | These residues are located at the CH2-CH3 interface, the binding site for the Neonatal Fc Receptor (FcRn).[1] Oxidation here (MetO or MetO₂) disrupts hydrophobic packing, reducing FcRn binding affinity.[1] Result: Significantly reduced serum half-life. |

| CDR | Variable | Oxidation in the Complementarity Determining Regions (CDRs) can directly alter the antigen-binding pocket. Result: Loss of potency/efficacy.[1][4] |

| Buried | Met358 | Typically resistant to oxidation.[1] Detection of MetO₂ here indicates severe process stress (e.g., aggressive viral inactivation or light exposure).[1] |

Regulatory Context

Regulatory agencies (FDA, EMA) require the identification and quantification of oxidation products. Because MetO₂ represents permanent damage, its presence—even at low levels (0.1–1%)—can indicate a failure in process control (e.g., during harvest or storage) that formulation buffers cannot reverse.[1]

Part 4: Analytical Methodologies

Detecting MetO₂ is fraught with the risk of artifactual oxidation .[5] Standard protease digestion protocols (long incubations at pH 8.[1]0) can spontaneously oxidize Met to MetO and MetO₂.[1]

Mass Spectrometry Signatures

-

Methionine (Met): Monoisotopic mass.[1]

-

Sulfoxide (MetO): +15.9949 Da.[1] Elutes earlier than Met on Reverse Phase (RP-HPLC) due to increased polarity.[1]

-

Sulfone (MetO₂): +31.9898 Da.[1] Elutes earlier than MetO.[1]

Visualization: Analytical Decision Tree

The following workflow ensures differentiation between endogenous MetO₂ and sample-prep artifacts.

Figure 2: Artifact-free workflow for Met oxidation analysis. Note the critical inclusion of scavengers or low-pH digestion.

Part 5: Experimental Protocol

Objective: Quantify MetO and MetO₂ in a monoclonal antibody while suppressing artificial oxidation.

Reagents

-

Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.[1]5) or 50 mM Tris-HCl (pH 7.0).

-

Scavenger: L-Methionine (Free acid) or Catalase.[1]

Step-by-Step Methodology

-

Preparation with Scavenger:

-

Denaturation & Reduction:

-

Add Rapigest or Urea (6M) to denature.[1]

-

Add DTT (5 mM final) and incubate at 37°C for 30 min.

-

-

Alkylation:

-

Digestion:

-

Quenching:

-

Acidify with Formic Acid (1% final concentration) immediately to stop digestion and stabilize Met species.[1]

-

-

LC-MS/MS Analysis:

-

Column: C18 Peptide Mapping column (e.g., 2.1 x 150 mm, 1.7 µm).

-

Gradient: Shallow gradient (0.5% B/min) to separate Met, MetO, and MetO₂ forms of the same peptide.[1]

-

Validation: Monitor the oxidation level of the free L-Methionine scavenger (if not removed) or a spiked-in synthetic peptide standard to quantify the "background" oxidation rate of the protocol.

-

Data Interpretation[1][2][7]

-

Calculate % Oxidation:

[1] -

Thresholds:

References

-

Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. National Institutes of Health (PMC).[1][Link][1]

-

Impact of Methionine Oxidation in Human IgG1 Fc on Serum Half-Life. PubMed.[1][Link]

-

Accurate determination of protein methionine oxidation by stable isotope labeling. PubMed.[Link]

-

Monitoring of On-column Methionine Oxidation During Peptide Mapping. LCGC International.[1][Link]

Sources

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of DNP-DL-Methionine Sulfone

This Application Note is designed for researchers and analytical chemists requiring a robust protocol for the analysis of N-2,4-Dinitrophenyl-DL-methionine sulfone (DNP-DL-Methionine Sulfone). This compound is frequently utilized as a stable internal standard in amino acid analysis, particularly following performic acid oxidation, or as a reference marker in N-terminal sequencing (Sanger’s Method).

Abstract

This protocol details the separation and quantification of DNP-DL-methionine sulfone using a C18 reversed-phase column. Unlike native amino acids, the DNP-derivative possesses a strong chromophore (2,4-dinitrophenyl group), allowing for sensitive UV detection at 360 nm without post-column derivatization. This method is optimized for stability, resolving the polar sulfone derivative from other hydrophobic DNP-amino acids.

Introduction & Scientific Context

DNP-DL-Methionine Sulfone is the product of the reaction between 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) and methionine sulfone.

-

Role in Analysis: Methionine is unstable during acid hydrolysis and is often intentionally oxidized to methionine sulfone (stable) using performic acid prior to analysis. The subsequent derivatization with DNFB creates DNP-methionine sulfone.

-

Chromatographic Behavior: The sulfone group (

) is highly polar, making DNP-methionine sulfone elute earlier than DNP-methionine and most other DNP-amino acids on reversed-phase columns. -

Detection Physics: The nitro groups on the benzene ring form a conjugated system that absorbs strongly in the near-UV/visible region (

), giving the compound its characteristic yellow color and allowing detection free from interference by non-derivatized biological matrix components (which typically absorb < 280 nm).

Chemical Safety & Properties

-

Analyte: N-(2,4-Dinitrophenyl)-DL-methionine sulfone

-

CAS: [Assigned to parent DNP-Met or Met-Sulfone; specific derivative is rare but chemically defined]

-

Appearance: Yellow crystalline powder.

-

Solubility: Soluble in dilute alkaline buffers (e.g.,

), methanol, and acetonitrile. Sparingly soluble in pure water or acidic media due to the hydrophobic DNP moiety. -

Safety: DNP derivatives are light-sensitive (photodecomposition). Store standards in amber vials. DNFB (if used for in-situ derivatization) is a vesicant and potential mutagen; handle in a fume hood.

Method Development Strategy

To ensure Trustworthiness and Self-Validation , this method uses a binary gradient system.

-

Stationary Phase: A C18 (Octadecylsilane) column is selected to retain the hydrophobic DNP ring, while the mobile phase pH controls the ionization of the carboxylic acid group on the amino acid backbone.

-

Mobile Phase Selection:

-

Solvent A (Buffer): 50 mM Sodium Acetate (pH 5.0). The pH is chosen to keep the carboxyl group ionized (

), improving peak shape and solubility, while preventing precipitation of the DNP derivative. -

Solvent B (Organic): Acetonitrile (ACN).[1] ACN provides sharper peaks and lower backpressure than methanol for DNP separations.

-

-

Detection Wavelength: 360 nm is specific to the DNP group, minimizing baseline noise from the acetate buffer or biological impurities that absorb at 210–254 nm.

Experimental Protocol

Reagents and Equipment

-

HPLC System: Agilent 1200/1260 Infinity or equivalent (Quaternary pump, DAD/VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18,

, -

Reagents:

-

DNP-DL-Methionine Sulfone Standard (Sigma-Aldrich or custom synthesis).

-

Acetonitrile (HPLC Grade).

-

Sodium Acetate Trihydrate.

-

Glacial Acetic Acid (for pH adjustment).

-

Milli-Q Water (

).

-

Preparation of Standards

Stock Solution (1.0 mg/mL):

-

Weigh

of DNP-DL-methionine sulfone. -

Dissolve in

of -

Dilute to

with Methanol. -

Storage: Stable for 1 week at

in the dark.

Working Standard (50 µg/mL):

-

Transfer

of Stock Solution into a -

Dilute to volume with Mobile Phase A .

-

Filter through a

PTFE syringe filter before injection.

Chromatographic Conditions

| Parameter | Setting |

| Column Temperature | |

| Flow Rate | |

| Injection Volume | |

| Detection | UV @ |

| Mobile Phase A | |

| Mobile Phase B |

Gradient Program: DNP-Met-Sulfone is relatively polar and will elute early. The gradient ramp ensures later elution of any non-oxidized DNP-Met or other hydrophobic impurities.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10% | Injection / Isocratic Hold |

| 2.0 | 10% | End of Hold |

| 15.0 | 50% | Linear Ramp |

| 18.0 | 90% | Wash Column |

| 20.0 | 90% | End Wash |

| 20.1 | 10% | Re-equilibration |

| 25.0 | 10% | Ready for Next Injection |

System Suitability Testing (SST)

Run the Working Standard (50 µg/mL) five times (

-

Retention Time (RT): Expected

(elutes before DNP-Asp/Glu). -

RSD of Peak Area:

. -

Tailing Factor (

): -

Theoretical Plates (

):

Results & Discussion

Under these conditions, DNP-DL-methionine sulfone elutes as a sharp, symmetrical peak.

-

Selectivity: If the sample contains DNP-Methionine (non-oxidized), it will elute significantly later (approx. 12-14 min) due to the hydrophobic thioether side chain. The sulfone group reduces the retention factor (

) on C18. -

Linearity: The method is linear from

to -

Interference: The detection at 360 nm virtually eliminates interference from common protein hydrolysis byproducts which absorb in the UV region (214 nm).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data output, emphasizing the critical oxidation and derivatization steps if starting from raw methionine.

Caption: Analytical workflow for the conversion of Methionine to DNP-Methionine Sulfone and subsequent HPLC analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Photodecomposition of DNP group. | Prepare fresh standards in amber glass; minimize light exposure. |

| Peak Tailing | pH too low (protonation of COOH). | Adjust Mobile Phase A pH to 5.0–6.0. |

| Split Peaks | Sample solvent too strong. | Dissolve sample in Mobile Phase A rather than pure MeOH/ACN. |

| Drifting RT | Temperature fluctuation. | Ensure column oven is stable at |

References

-

Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.

-

Moore, S. (1963). "On the determination of cystine as cysteic acid." Journal of Biological Chemistry, 238(1), 235-237. (Establishes performic acid oxidation protocols for Met -> Met Sulfone).

-

Hirs, C. H. W. (1967). "Performic Acid Oxidation." Methods in Enzymology, 11, 197-199.

-

Agilent Technologies. (2024). "Amino Acid Analysis using ZORBAX Eclipse Plus C18." Agilent Application Notes.

Sources

Application Note: Quantitative Determination of DNP-DL-Methionine Sulfone using UV-Vis Spectroscopy

Abstract

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone.[1][2] This oxidation is a key marker of oxidative stress in proteins and can significantly alter their structure and function.[3][4] Direct UV-Vis spectroscopic detection of methionine and its oxidized forms is challenging due to their weak absorbance in the practical UV range.[5][6] Derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, covalently attaches a 2,4-dinitrophenyl (DNP) group to the primary amine of the amino acid.[7][8] This DNP-adduct is a stable, yellow-colored compound with strong absorbance in the visible spectrum, enabling sensitive colorimetric quantification.[7] This application note provides a detailed protocol for the detection and quantification of DNP-DL-methionine sulfone using UV-Vis spectroscopy, a method valuable for researchers in biochemistry, drug development, and quality control.

Principle of the Method

The quantitative determination of DL-methionine sulfone is achieved through a two-stage process involving derivatization followed by spectrophotometric analysis.

-

Derivatization with Sanger's Reagent (DNFB): The process begins with the nucleophilic aromatic substitution reaction between the primary amino group of DL-methionine sulfone and DNFB. This reaction, typically carried out under mildly alkaline conditions (pH ~8-9), forms a stable carbon-nitrogen bond, yielding the yellow-colored N-2,4-dinitrophenyl-DL-methionine sulfone (DNP-DL-methionine sulfone).[7] The DNP group acts as a powerful chromophore.

-

Spectrophotometric Quantification: The resulting DNP-derivative exhibits a characteristic and strong absorbance maximum in the visible range of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the DNP-DL-methionine sulfone. By measuring the absorbance of an unknown sample and comparing it to a standard curve generated from known concentrations of the analyte, a precise quantification can be achieved.

Figure 1: Conceptual workflow for the derivatization and quantification of DL-methionine sulfone.

Materials and Equipment

Reagents

-

DL-Methionine Sulfone (≥98% purity)

-

1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent) (≥99% purity)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Acetonitrile (ACN), HPLC grade

-

Deionized (DI) Water (18.2 MΩ·cm)

-

Ethanol, absolute

Equipment

-

UV-Vis Spectrophotometer (double-beam recommended)

-

Matched 1 cm path length quartz or glass cuvettes

-

Analytical balance (± 0.0001 g)

-

pH meter

-

Calibrated micropipettes (10 µL to 1000 µL range)

-

Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Water bath or heating block

-

Vortex mixer

Experimental Protocols

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Preparation Instructions | Storage Conditions |

| 0.1 M Sodium Bicarbonate Buffer (pH 8.5) | Dissolve 0.84 g of NaHCO₃ in ~90 mL of DI water. Adjust pH to 8.5 using 1 M NaOH. Bring the final volume to 100 mL with DI water. | 4°C, stable for 1 week. |

| 1% (w/v) DNFB Solution | Caution: DNFB is toxic and a skin irritant. Handle with gloves in a fume hood. Dissolve 0.10 g of DNFB in 10 mL of absolute ethanol. Prepare fresh daily. | Room temperature, protected from light. |

| 1 mg/mL DNP-DL-Methionine Sulfone Stock | Accurately weigh 10.0 mg of DNP-DL-methionine sulfone standard and dissolve in 10.0 mL of the 0.1 M NaHCO₃ buffer. This serves as the primary stock for generating the standard curve. If starting with DL-Methionine Sulfone, see note below. | 4°C, protected from light, stable for 24 hours. |

Note on Derivatizing the Standard: If a commercial DNP-DL-methionine sulfone standard is unavailable, it must be prepared. React a known quantity of DL-Methionine Sulfone with an excess of DNFB under the reaction conditions outlined in section 3.3. The product must then be purified and its concentration verified by an independent method before use as a primary standard.

Standard Curve Generation

-

Prepare Dilutions: From the 1 mg/mL (1000 µg/mL) DNP-DL-methionine sulfone stock solution, prepare a series of dilutions in the 0.1 M NaHCO₃ buffer as described in Table 2.

Table 2: Standard Curve Dilutions

| Standard | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) with Buffer |

| 1 | 100 | 1000 | 10 |

| 2 | 50 | 500 | 10 |

| 3 | 25 | 250 | 10 |

| 4 | 12.5 | 125 | 10 |

| 5 | 6.25 | 62.5 | 10 |

| Blank | 0 | 0 | 10 |

-

Determine λmax:

-

Use the 50 µg/mL standard solution (Standard 2).

-

Scan the absorbance from 300 nm to 500 nm against the blank solution.

-

Identify the wavelength of maximum absorbance (λmax). This is expected to be in the 360-400 nm range. All subsequent measurements must be performed at this wavelength.

-

-

Measure Standards:

-

Set the spectrophotometer to the determined λmax.

-

Autozero the instrument using the blank solution.

-

Measure the absorbance of each standard (from 6.25 to 100 µg/mL).

-

Record at least three independent readings for each standard.

-

-

Plot the Curve:

-

Plot Absorbance (y-axis) versus Concentration (x-axis).

-

Perform a linear regression analysis. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An acceptable R² value should be ≥ 0.995.

-

Sample Preparation and Derivatization

This protocol assumes the unknown sample contains free DL-methionine sulfone that needs to be derivatized.

-

Sample Dilution: Dilute the unknown sample with 0.1 M NaHCO₃ buffer to an estimated concentration within the linear range of the standard curve (6.25-100 µg/mL).

-

Reaction Setup: In a microcentrifuge tube, combine:

-

500 µL of the diluted unknown sample.

-

50 µL of 1% DNFB solution.

-

-

Incubation: Vortex the mixture gently and incubate in a water bath at 40°C for 60 minutes in the dark. The mild heating facilitates the reaction, while darkness prevents photodegradation of the DNP group.

-

Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of HCl to acidify the solution, which protonates the unreacted amines. However, for direct spectrophotometric measurement, ensure the pH change does not cause precipitation.

-

Measurement:

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a cuvette.

-

Measure the absorbance at the predetermined λmax against a reagent blank (prepared by substituting the sample with 500 µL of buffer in the reaction).

-

Data Analysis

-

Calculate Average Absorbance: Calculate the mean absorbance value for your unknown sample.

-

Calculate Concentration: Use the linear regression equation from the standard curve (y = mx + c) to determine the concentration of DNP-DL-methionine sulfone in the measured sample.

-

Concentration (µg/mL) = (Average Sample Absorbance - y-intercept) / slope

-

-

Account for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the concentration in the original, undiluted sample.

Figure 2: Step-by-step experimental and data analysis workflow.

Performance and Troubleshooting

-

Linearity: The method should be linear over the specified concentration range with an R² value ≥ 0.995.

-

Specificity: The use of DNFB is not specific to methionine sulfone and will react with any primary or secondary amine.[8] Therefore, sample matrices must be well-characterized. Chromatographic separation (e.g., HPLC) prior to detection is necessary for complex mixtures.[9][10]

-

Interferences: Compounds that absorb at the same wavelength will interfere. A proper reagent blank is critical. Turbidity or precipitation in the sample will cause light scattering and artificially high absorbance readings; centrifuge or filter samples if necessary.